

Synthesis of 4-Bromo-1-methyl-1H-pyrazol-5-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-1-methyl-1H-pyrazol-5-amine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **4-Bromo-1-methyl-1H-pyrazol-5-amine**, a valuable heterocyclic building block in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and characterization data.

Overview of Synthetic Strategy

The most direct and efficient method for the synthesis of **4-Bromo-1-methyl-1H-pyrazol-5-amine** is the regioselective bromination of the commercially available starting material, 1-methyl-1H-pyrazol-5-amine. The pyrazole ring is susceptible to electrophilic substitution, and the 4-position is typically the most reactive site, especially when the 1- and 5-positions are substituted. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, offering high yields and selectivity under controlled conditions.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

Compound	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance
1	1-methyl-1H-pyrazol-5-amine	1192-21-8	C ₄ H ₇ N ₃	97.12	Off-white to light yellow solid
2	4-Bromo-1-methyl-1H-pyrazol-5-amine	Not available	C ₄ H ₆ BrN ₃	176.02	Solid (color not specified)

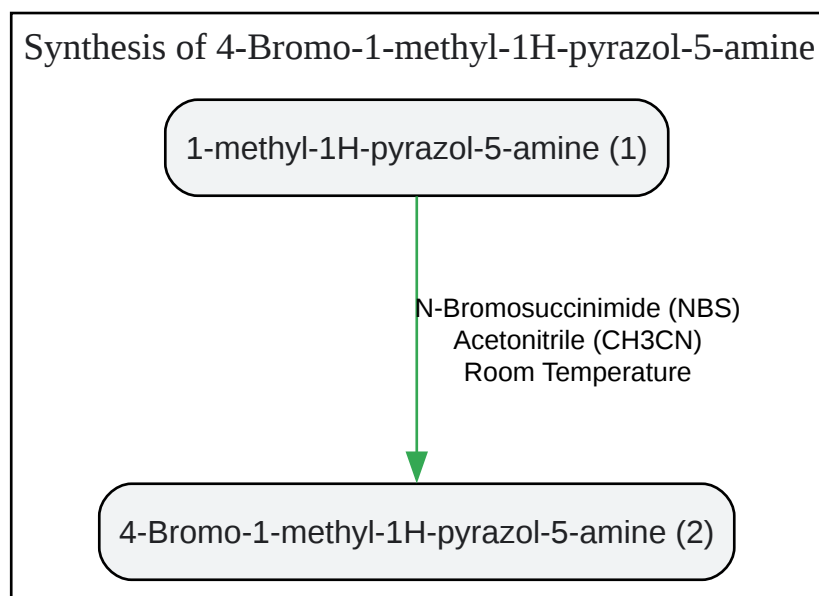
Table 2: Spectroscopic Data

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	Mass Spectrum (m/z)
1	3.40 (s, 3H, N-CH ₃), 4.80 (br s, 2H, NH ₂), 5.45 (d, 1H, pyrazole-H), 7.20 (d, 1H, pyrazole-H)	35.0 (N-CH ₃), 95.5 (pyrazole-CH), 138.0 (pyrazole-CH), 150.0 (pyrazole-C-NH ₂)	97 (M ⁺)
2	3.55 (s, 3H, N-CH ₃), 5.10 (br s, 2H, NH ₂), 7.35 (s, 1H, pyrazole-H)	36.5 (N-CH ₃), 85.0 (pyrazole-C-Br), 140.0 (pyrazole-CH), 148.0 (pyrazole-C-NH ₂)	175, 177 (M ⁺ , M ⁺⁺²)

Note: Spectroscopic data for 4-Bromo-1-methyl-1H-pyrazol-5-amine is predicted based on closely related structures and general principles of NMR and MS, as specific experimental data was not available in the searched literature.

Synthesis Pathway

The synthesis of **4-Bromo-1-methyl-1H-pyrazol-5-amine** is achieved through a single-step electrophilic bromination reaction.



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Figure 1: Synthesis of **4-Bromo-1-methyl-1H-pyrazol-5-amine**.

Experimental Protocol

This section provides a detailed methodology for the synthesis of **4-Bromo-1-methyl-1H-pyrazol-5-amine**.

4.1. Materials and Reagents

- 1-methyl-1H-pyrazol-5-amine (97.12 g/mol)
- N-Bromosuccinimide (NBS) (177.98 g/mol)
- Acetonitrile (CH₃CN), anhydrous
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Ethyl acetate (EtOAc)
- Hexanes

4.2. Procedure

- To a solution of 1-methyl-1H-pyrazol-5-amine (1.0 eq.) in anhydrous acetonitrile (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (1.05 eq.) portion-wise at 0 °C (ice bath).
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Remove the acetonitrile under reduced pressure.
- Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield **4-Bromo-1-methyl-1H-pyrazol-5-amine** as a solid.

Table 3: Reaction Parameters and Expected Outcome

Parameter	Value
Starting Material	1-methyl-1H-pyrazol-5-amine
Reagent	N-Bromosuccinimide (NBS)
Solvent	Acetonitrile
Temperature	0 °C to Room Temperature
Reaction Time	2-4 hours
Expected Yield	85-95%
Purification	Column Chromatography

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- N-Bromosuccinimide is a lachrymator and should be handled with care.
- Acetonitrile is flammable and toxic.
- Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of **4-Bromo-1-methyl-1H-pyrazol-5-amine** via direct bromination of 1-methyl-1H-pyrazol-5-amine with N-bromosuccinimide is a reliable and high-yielding procedure. This technical guide provides the necessary information for researchers to successfully perform this synthesis and utilize the product in further chemical and pharmaceutical research.

- To cite this document: BenchChem. [Synthesis of 4-Bromo-1-methyl-1H-pyrazol-5-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b014220#synthesis-of-4-bromo-1-methyl-1h-pyrazol-5-amine\]](https://www.benchchem.com/product/b014220#synthesis-of-4-bromo-1-methyl-1h-pyrazol-5-amine)

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